3-(Fluorometil)-4-(trifluorometil)pirrolidina

Descripción general

Descripción

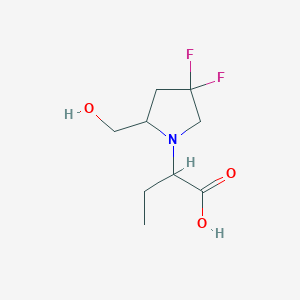

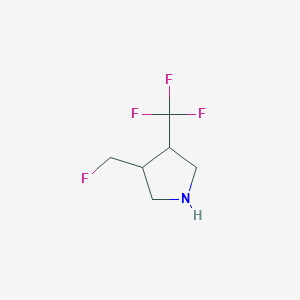

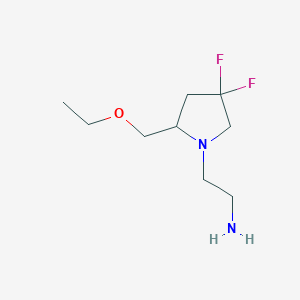

3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine is a useful research compound. Its molecular formula is C6H9F4N and its molecular weight is 171.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis Asimétrica

Este compuesto se utiliza en la síntesis asimétrica de derivados de pirrolidina altamente funcionalizados con tres centros estereogénicos contiguos, lo cual es importante para crear moléculas con disposiciones espaciales específicas necesarias para la actividad biológica .

Potenciales Redox

“3-(Fluorometil)-4-(trifluorometil)pirrolidina” puede estar involucrada en reacciones redox debido a su grupo trifluorometil. Comprender sus potenciales redox puede ser crucial para estudios mecanísticos sobre reacciones de trifluorometilación, que son significativas en el desarrollo de fármacos y materiales funcionales .

Organocatálisis

El compuesto puede servir como organocatalizador o como parte de un sistema organocatalítico en varias reacciones químicas, incluidas las secuencias de cicloadición de Michael/Mannich [3+2] .

Activación del Enlace C–F

Tiene aplicaciones potenciales en la activación del enlace C–F en un grupo CF3, que incluye sustitución aniónica de tipo S N 2′, sustitución catiónica de tipo S N 1′, sustitución ipso y funcionalización desfluorante con metales de transición o catalizadores fotoredox .

Industria Agroquímica

Aunque no se menciona directamente para “this compound”, los compuestos que contienen trifluorometil se utilizan ampliamente en la industria agroquímica para la protección de cultivos. Desempeñan un papel clave en la síntesis de varios pesticidas y herbicidas .

Industria Farmacéutica

Del mismo modo, los grupos trifluorometil son importantes en los productos farmacéuticos, lo que indica que “this compound” podría utilizarse en la síntesis de compuestos medicinales .

Mecanismo De Acción

Target of Action

The trifluoromethyl group often plays a crucial role in the biological activity of many pharmaceuticals and agrochemicals .

Biochemical Pathways

The trifluoromethyl group is thought to be involved in many recently tested catalytic trifluoromethylation reactions .

Pharmacokinetics

The trifluoromethyl group is often used in drug design to improve the pharmacokinetic properties of pharmaceuticals .

Result of Action

The trifluoromethyl group is known to have significant physicochemical effects when substituted at different positions in a molecule .

Action Environment

The trifluoromethyl group is often used in drug design to improve the stability of pharmaceuticals .

Análisis Bioquímico

Biochemical Properties

3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, which can affect their interaction with biological targets . Additionally, the fluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biochemical properties .

Cellular Effects

The effects of 3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the incorporation of trifluoromethyl groups into biomolecules can alter their hydrophobicity and electronic properties, impacting their interaction with cellular membranes and proteins . Furthermore, the presence of fluorine atoms can affect the compound’s ability to cross cell membranes, thereby influencing its distribution and accumulation within cells .

Molecular Mechanism

At the molecular level, 3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine exerts its effects through various mechanisms. One key aspect is its ability to participate in radical trifluoromethylation reactions, which involve the generation of carbon-centered radical intermediates . These radicals can interact with biomolecules, leading to enzyme inhibition or activation, changes in gene expression, and other biochemical effects. Additionally, the compound’s fluorinated groups can enhance its binding affinity to specific targets, further modulating its biological activity .

Temporal Effects in Laboratory Settings

The stability and degradation of 3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine in laboratory settings are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound’s stability can be affected by various environmental conditions, such as temperature and pH . Over time, the degradation of the compound can lead to the formation of reactive intermediates, which may have distinct biochemical effects compared to the parent compound . Long-term exposure to 3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine in in vitro and in vivo studies has revealed potential impacts on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic stability and improved pharmacokinetic properties . At higher doses, toxic or adverse effects may be observed, including enzyme inhibition, oxidative stress, and disruption of cellular homeostasis . Threshold effects have been identified, indicating specific dosage ranges where the compound’s effects transition from beneficial to harmful .

Metabolic Pathways

3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s fluorinated groups can influence its metabolic flux, affecting the levels of metabolites and intermediates in biochemical reactions . Enzymes such as cytochrome P450s and other oxidoreductases play a crucial role in the metabolism of this compound, leading to the formation of reactive intermediates and metabolites .

Transport and Distribution

The transport and distribution of 3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine within cells and tissues are influenced by its physicochemical properties. The compound’s lipophilicity and ability to form hydrogen bonds can affect its interaction with transporters and binding proteins, modulating its localization and accumulation within specific cellular compartments . Additionally, the presence of fluorine atoms can enhance the compound’s ability to cross biological membranes, influencing its distribution within tissues .

Subcellular Localization

The subcellular localization of 3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine is determined by various factors, including targeting signals and post-translational modifications. The compound’s fluorinated groups can influence its interaction with specific organelles and cellular compartments, affecting its activity and function . For instance, the presence of trifluoromethyl groups can enhance the compound’s localization to hydrophobic environments, such as lipid membranes and intracellular vesicles .

Propiedades

IUPAC Name |

3-(fluoromethyl)-4-(trifluoromethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F4N/c7-1-4-2-11-3-5(4)6(8,9)10/h4-5,11H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFAZDBBGVSQQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(F)(F)F)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-aminohexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478405.png)

![3-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-amine](/img/structure/B1478412.png)

![2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)butanoic acid](/img/structure/B1478413.png)

![3-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propanoic acid](/img/structure/B1478414.png)